molecular formula C26H24N4O2 B2864826 7-methyl-N-(4-phenoxyphenyl)-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine CAS No. 1251586-15-8

7-methyl-N-(4-phenoxyphenyl)-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine

Cat. No.: B2864826
CAS No.: 1251586-15-8
M. Wt: 424.504
InChI Key: LWCKEEPVWZXFPD-UHFFFAOYSA-N
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Description

“1-[(4-ethoxyphenyl)sulfonyl]-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide” is a chemical compound with the molecular formula C24H27N3O4S2 . It is part of the thiazole family, which are organic five-aromatic ring compounds .


Synthesis Analysis

Thiazoles are synthesized through several artificial paths and varied physico-chemical factors . The preparation of thiazoles has been a focus of medicinal chemists, who have created a combinatorial library and carried out thorough efforts in the search for thiazoles .


Molecular Structure Analysis

The molecular structure of thiazoles includes a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . Free thiazole is a light-yellow liquid with an odor similar to pyridine .


Chemical Reactions Analysis

Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 485.6 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . The compound has a rotatable bond count of 8 . Its topological polar surface area is 125 Ų .

Scientific Research Applications

Anticancer Activity

  • Propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have been synthesized and evaluated as promising anticancer agents. Some of these compounds demonstrated strong anticancer potential relative to doxorubicin, suggesting their potential therapeutic usefulness in cancer treatment (Rehman et al., 2018).
  • Novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives with a biologically active sulfone moiety were synthesized and showed significant in vitro anticancer activity against human breast cancer cell line MCF7. Some compounds exhibited better activity than the reference drug Doxorubicin (Al-Said et al., 2011).

Antimicrobial Activity

  • New pyridine derivatives were prepared and demonstrated considerable antibacterial activity. These compounds were synthesized from 2-amino-substituted benzothiazoles, indicating their potential in combating bacterial infections (Patel & Agravat, 2009).
  • Acetamide derivatives bearing azinane and 1,3,4-oxadiazole cores were synthesized and evaluated for their antibacterial potentials. One compound, in particular, showed active growth inhibition against several bacterial strains, including Salmonella typhi and Escherichia coli, suggesting its potential as an antibacterial agent (Iqbal et al., 2017).

Enzyme Inhibition

  • Sulfonamides obtained by attaching tails incorporating heterocyclic amines to sulfanilamide were tested as inhibitors of carbonic anhydrase isozymes. Some derivatives were found to be potent inhibitors, indicating their potential application in treating conditions associated with these enzymes (Turkmen et al., 2005).

Mechanism of Action

Thiazoles have potent biological applications and show notable pharmacological actions . They are present in several drugs used in cancer therapy .

Future Directions

Thiazoles are an adaptable heterocycle present in several drugs used in cancer therapy . Given their potent biological applications, future research may continue to explore the synthesis and biological actions of materials having a thiazole moiety .

Properties

IUPAC Name

[7-methyl-4-(4-phenoxyanilino)-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O2/c1-18-9-14-22-24(23(17-27-25(22)28-18)26(31)30-15-5-6-16-30)29-19-10-12-21(13-11-19)32-20-7-3-2-4-8-20/h2-4,7-14,17H,5-6,15-16H2,1H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCKEEPVWZXFPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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